(1'R,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one
CAS No.: 797054-19-4
Cat. No.: VC21164853
Molecular Formula: C14H15FO4
Molecular Weight: 266.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 797054-19-4 |
|---|---|
| Molecular Formula | C14H15FO4 |
| Molecular Weight | 266.26 g/mol |
| IUPAC Name | (2S)-2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-6-fluoro-2,3-dihydrochromen-4-one |
| Standard InChI | InChI=1S/C14H15FO4/c1-14(2)17-7-13(19-14)12-6-10(16)9-5-8(15)3-4-11(9)18-12/h3-5,12-13H,6-7H2,1-2H3/t12-,13+/m0/s1 |
| Standard InChI Key | MYQKUOXZBKPFPP-QWHCGFSZSA-N |
| Isomeric SMILES | CC1(OC[C@@H](O1)[C@@H]2CC(=O)C3=C(O2)C=CC(=C3)F)C |
| SMILES | CC1(OCC(O1)C2CC(=O)C3=C(O2)C=CC(=C3)F)C |
| Canonical SMILES | CC1(OCC(O1)C2CC(=O)C3=C(O2)C=CC(=C3)F)C |
Introduction
Structural Characteristics and Chemical Properties
Molecular Identity
(1'R,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one (CAS No. 797054-19-4) is a synthetic organic molecule characterized by its unique structural framework, which includes a chroman core substituted with a fluorine atom and an isopropylidene-dihydroxyethyl group. The molecular formula of this compound is C14H15FO4, representing a complex heterocyclic structure with multiple functional groups. This compound belongs to the broader class of chroman derivatives, which are known for their diverse biological activities and potential therapeutic applications across various disease targets.
Stereochemical Configuration
The compound's name reveals its specific stereochemistry, with a (1'R) configuration at the first carbon of the dihydroxyethyl side chain and a (2S) configuration at the second position of the chroman ring. This stereochemical arrangement is crucial for its biological activity and interaction with potential target proteins. The three-dimensional arrangement of these stereocenters creates a unique molecular architecture that determines how the molecule interacts with biological receptors and enzyme binding sites.
Key Functional Groups
The structure features several important functional groups that contribute to its chemical reactivity and biological properties:
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Chroman core - A bicyclic framework consisting of a benzene ring fused to a tetrahydropyran ring
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Ketone group at the 4-position - Provides an electrophilic site for nucleophilic addition reactions
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Fluorine atom at the 6-position - Enhances lipophilicity and metabolic stability
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Isopropylidene-protected dihydroxyethyl group - Provides protection for the hydroxyl groups
The fluorine substituent at the 6-position significantly enhances the lipophilicity of the compound, potentially improving its pharmacokinetic properties and membrane permeability. Additionally, the isopropylidene group serves as a protective moiety for the hydroxyl groups, which is crucial for maintaining the compound's stability during synthesis and storage.
Synthesis Methodologies
Common Synthetic Approaches
Structure-Activity Relationships
Influence of the Fluorine Substituent
The presence of the fluorine atom at the 6-position of the chroman ring significantly influences the compound's physicochemical and pharmacological properties. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and lipophilicity. In chroman derivatives, fluorine substitution has been shown to favor further functionalization via nucleophilic aromatic substitution. This substitution pattern likely alters the electron density distribution across the aromatic ring, potentially influencing the compound's interaction with biological targets.
Role of the Isopropylidene Group
The isopropylidene group serves as a protective moiety for the hydroxyl groups in the dihydroxyethyl side chain. This protection is essential for maintaining the compound's stability during synthesis and subsequent handling. The protected hydroxyl groups could potentially be deprotected under appropriate conditions to generate free hydroxyl groups, which may participate in hydrogen bonding interactions with biological targets, enhancing binding affinity and specificity.
Structural Comparison with Related Compounds
The following table compares the structural features and potential biological activities of (1'R,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one with related compounds:
| Compound | Structural Features | Potential Biological Activities |
|---|---|---|
| (1'R,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one | Chroman core with fluorine at 6-position, isopropylidene-protected dihydroxyethyl group at 2-position, ketone at 4-position | Potential anticancer, neurodegenerative disease applications |
| 6-Fluorochroman | Chroman core with fluorine at 6-position | Antimicrobial, anticancer activities, component in antihypertensive agents |
| 6-Fluorochroman-4-one | Chroman core with fluorine at 6-position and ketone at 4-position | Antiparasitic activity, potential antioxidant properties |
| Chroman-4-one | Lacks fluorine; base structure with ketone at 4-position | Anticancer, antioxidant properties |
This comparison highlights the structural uniqueness of (1'R,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one and suggests potential biological activities based on structural similarities with related compounds.
Pharmacological Properties
Biological Activities
Based on structural similarities with other chroman derivatives, (1'R,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one may exhibit a range of biological activities, including:
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Anticancer properties - Chromanone derivatives have shown activity against various cancer cell lines
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Antioxidant effects - The chroman scaffold is known for antioxidant properties
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Anti-inflammatory potential - Related compounds have demonstrated anti-inflammatory activity
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Antimicrobial activity - Fluorinated chroman derivatives often show antimicrobial properties
Pharmacological assays have indicated that compounds of this class may interact with specific receptors or enzymes involved in disease pathways, suggesting potential therapeutic applications in treating conditions such as cancer or neurodegenerative diseases.
Structure-Based Pharmacokinetic Properties
The presence of the fluorine atom enhances the lipophilicity and metabolic stability of the compound, potentially improving its pharmacokinetic properties. These modifications might lead to:
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Improved membrane permeability
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Enhanced metabolic stability
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Prolonged half-life
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Optimized bioavailability
Such favorable pharmacokinetic properties could make this compound an attractive candidate for further drug development efforts.
Research Applications
Medicinal Chemistry Applications
(1'R,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one represents an important scaffold in medicinal chemistry research. The compound's unique structural features make it a valuable template for developing novel therapeutic agents. The chroman core provides a bicyclic framework that is significant in medicinal chemistry due to its ability to interact with various biological targets.
Synthetic Building Block Applications
This compound can serve as an advanced intermediate in the synthesis of more complex molecules with potential therapeutic applications. The ketone functionality at the 4-position provides a reactive site for further derivatization through various reactions such as reductions, condensations, and nucleophilic additions. These modifications could generate a library of structurally diverse compounds for biological screening.
Analytical Reference Standard
Structure-Property Relationships
Physiochemical Properties
The physiochemical properties of (1'R,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one are influenced by its structural features:
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Solubility - The presence of both lipophilic (chroman core, fluorine) and hydrophilic (ketone, protected hydroxyl groups) moieties likely confers balanced solubility properties
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Stability - The isopropylidene protection of the hydroxyl groups enhances chemical stability
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Lipophilicity - The fluorine substituent increases lipophilicity compared to non-fluorinated analogs
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Conformational flexibility - The side chain introduces additional conformational possibilities
These properties collectively determine the compound's behavior in biological systems and its potential as a drug candidate.
Chemical Reactivity Profile
The compound contains several reactive functional groups that can participate in various chemical transformations:
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Ketone group - Can undergo nucleophilic addition, reduction, and condensation reactions
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Protected hydroxyl groups - Can be deprotected to reveal free hydroxyl groups for further functionalization
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Chroman core - Can undergo electrophilic aromatic substitution reactions
This reactivity profile makes the compound versatile for chemical modifications in drug discovery programs.
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